The compound is classified under organic compounds, specifically as an ester due to the presence of the carboxylate functional group. It is identified by its Chemical Abstracts Service number 338748-60-0 and has a molecular formula of with a molecular weight of approximately 389.83 g/mol . This compound features a piperazine ring, which is often associated with pharmacological activity, particularly in neuropharmacology.
The synthesis of 2-[4-(4-Nitrophenyl)piperazino]ethyl 3-chlorobenzenecarboxylate typically involves multi-step reactions that may include:
Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis. For instance, reactions may be conducted under reflux conditions or at room temperature depending on the reactivity of the starting materials.
The molecular structure of 2-[4-(4-Nitrophenyl)piperazino]ethyl 3-chlorobenzenecarboxylate can be described as follows:
Chemical reactions involving 2-[4-(4-Nitrophenyl)piperazino]ethyl 3-chlorobenzenecarboxylate include:
These reactions highlight its versatility in synthetic chemistry and potential for modification into various derivatives.
The physical and chemical properties of 2-[4-(4-Nitrophenyl)piperazino]ethyl 3-chlorobenzenecarboxylate include:
These properties are critical for understanding its behavior in biological systems and during pharmaceutical formulation.
2-[4-(4-Nitrophenyl)piperazino]ethyl 3-chlorobenzenecarboxylate has potential applications in:
Piperazine-based compounds represent a cornerstone of modern medicinal chemistry, characterized by remarkable structural versatility and diverse pharmacological profiles. The integration of piperazine rings into drug scaffolds enables precise modulation of pharmacokinetic properties and receptor interactions, facilitating targeted biological effects. The specific compound 2-[4-(4-Nitrophenyl)piperazino]ethyl 3-chlorobenzenecarboxylate (CAS 338748-60-0) exemplifies this approach, combining three critical pharmacophoric elements: a 4-nitrophenylpiperazine moiety, an ethyl carboxylate linker, and a 3-chlorobenzoate terminal group. Its molecular formula (C₁₉H₂₀ClN₃O₄) and weight (389.84 g/mol) reflect a hybrid structure optimized for bioactivity [1]. This compound belongs to a broader class of arylpiperazine derivatives investigated for applications spanning oncology, neurology, and enzyme inhibition.
Arylpiperazines emerged in the 1950s as anti-helminthic agents but rapidly expanded into psychopharmacology due to their affinity for serotonin and dopamine receptors. The 4-nitrophenylpiperazine subunit, in particular, enhances receptor binding affinity and influences compound polarity, facilitating optimal membrane permeability and target engagement. Key developments include:
Table 1: Evolution of Bioactive Arylpiperazine Scaffolds
Era | Key Compound | Target | Advancement |
---|---|---|---|
1950s | Piperazine citrate | Anti-helminthic | First clinical anthelmintic |
1980s | 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) | Serotonin receptors | CNS receptor specificity |
2020s | 4-Nitrophenylpiperazine-indole hybrids | Tyrosinase/tubulin | Dual-targeting hybrids with IC₅₀ < 100 µM [2] [7] |
Molecular hybridization merges distinct pharmacophores to enhance efficacy or overcome resistance. This compound exemplifies three strategic design principles:
Table 2: Hybridization Approaches in Piperazine-Based Therapeutics
Hybrid Class | Pharmacophore A | Pharmacophore B | Biological Activity |
---|---|---|---|
Triazole-benzothiazole [2] | 1,2,4-Triazole-linked CA-4 | Benzothiazole | Tubulin inhibition (IC₅₀ = 1.00 µM); A549 apoptosis |
Cinnamamide-piperazine [7] | Cinnamic acid | N-Methylpiperazine | Tyrosinase inhibition (mixed kinetics) |
This compound | 4-Nitrophenylpiperazine | 3-Chlorobenzoate | Dual-target potential (tubulin/enzymes) |
The ethyl carboxylate linker (–CH₂CH₂OCO–) bridges the piperazine and chlorophenyl groups, serving as a metabolic lability hotspot and conformational director:
Table 3: Impact of Ester Linker Design on Bioactivity
Linker Type | Compound Example | Stability | Biological Consequence |
---|---|---|---|
Ethyl carboxylate | This compound | Moderate (t₁/₂ ~2–4 h) | Controlled drug release; tissue-specific activation |
Amide | N-Cinnamoylpiperazines [7] | High (t₁/₂ >24 h) | Sustained enzyme inhibition |
Direct carbon bond | Benzhydrylpiperazines [8] | Very high | Reduced metabolic activation; prolonged half-life |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: